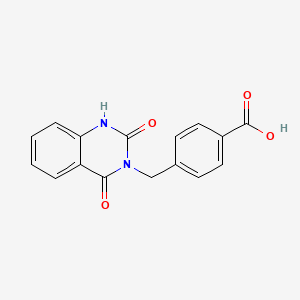

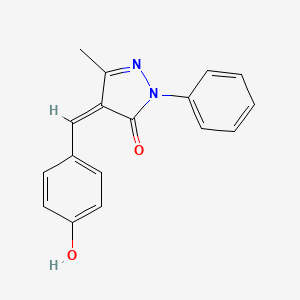

![molecular formula C18H22N2O2 B2496917 Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate CAS No. 64261-07-0](/img/structure/B2496917.png)

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate

カタログ番号 B2496917

CAS番号:

64261-07-0

分子量: 298.386

InChIキー: PFRXJEDCOMKDBZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can also be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity, finding application as an ultraviolet filter in sunscreens .

Molecular Structure Analysis

The linear formula for Ethyl 4-(dimethylamino)benzoate is (CH3)2NC6H4CO2C2H5 . The molecular weight is 193.24 g/mol . The detailed molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate has a melting point range of 63-66 °C . It is a hydrophilic polymer .科学的研究の応用

- Hydrogels : Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate has been incorporated into polyamidoamine (PAMAM)-engineered hydrogels . These three-dimensional crosslinked materials can absorb water and store functional molecules. Researchers have explored PAMAM dendrimers for multifunctional hydrogel design, enabling controlled drug release and targeted delivery .

- Nano-Hydrogels : Nano-hydrogels combining dendrimers, hydrogels, and nanoparticles offer advantages in drug delivery. Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate contributes to the synthesis of these nano-hydrogels, enhancing drug encapsulation and release .

- Scaffold Materials : Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate-containing hydrogels can serve as scaffolds for tissue engineering. Their biocompatibility and tunable properties make them suitable for promoting cell growth and tissue regeneration .

- Cell Encapsulation : Researchers explore these hydrogels for encapsulating cells, providing a supportive environment for cell survival and differentiation in tissue engineering applications .

- Crystal Growth : Ethyl 4-amino benzoate, a precursor to our compound, has potential as an electro-optical material . Researchers have investigated its bulk crystal growth using transparent resistive furnaces, aiming for applications in photonic devices .

- Structural Studies : Understanding the role of sialic acid residues in proteins is crucial for both fundamental science and anti-doping analysis. Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate derivatives could be relevant in such studies .

- Fluorescent Probes : The amino group in our compound can be functionalized to create fluorescent probes. These probes find applications in cellular imaging, diagnostics, and tracking specific biological processes .

- Ion-Selective Electrodes : Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate derivatives may serve as ionophores in ion-selective electrodes. These sensors detect specific ions in environmental monitoring or clinical diagnostics .

Drug Delivery Systems

Tissue Engineering

Photonic and Electro-Optical Devices

Analytical Chemistry

Biomedical Imaging Agents

Chemical Sensors

作用機序

Safety and Hazards

特性

IUPAC Name |

ethyl 4-[[4-(dimethylamino)phenyl]methylamino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-22-18(21)15-7-9-16(10-8-15)19-13-14-5-11-17(12-6-14)20(2)3/h5-12,19H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXJEDCOMKDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[4-(dimethylamino)benzyl]amino}benzoate | |

CAS RN |

64261-07-0 | |

| Record name | ETHYL 4-(4-(DIMETHYLAMINO)BENZYLAMINO)BENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-aminobenzoate (10 g) and 4-(dimethylamino)benzaldehyde (9.0 g) in methylene chloride (200 mL) is added sodium triacetoxyborohydride (18.9 g) and acetic acid (3.47 mL) under ice-cooling, and the mixture is stirred at room temperature for 2 days. To the reaction mixture is added a saturated sodium hydrogencarbonate solution and extracted with chloroform (×2). The extract is concentrated in vacuo and the residue is triturated in n-hexane/ethyl acetate to give ethyl 4-[4-(dimethylamino)benzylamino]benzoate (11.6 g, yield; 64%) as powder. MS (APCI) m/z; 299 [M+H]+

Yield

64%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

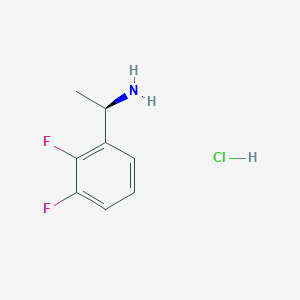

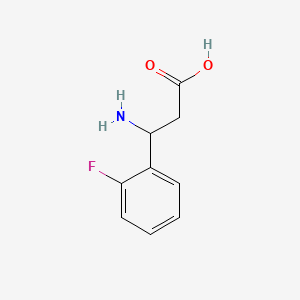

![1-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496835.png)

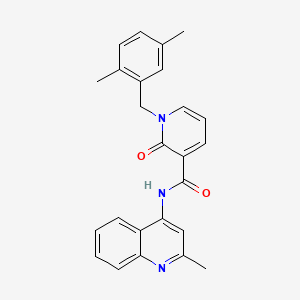

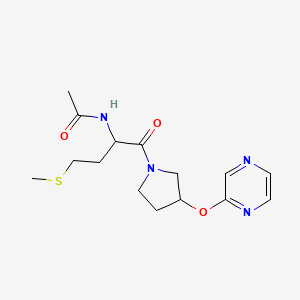

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

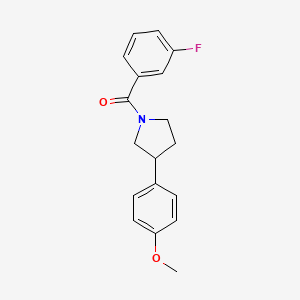

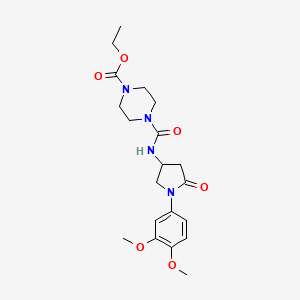

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

![4-{2-Nitro-4-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]phenyl}morpholine](/img/structure/B2496838.png)

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

![3-allyl-2-((4-chlorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496852.png)